molecular formula C9H14N2O6 B14760938 Aspartyl-alanyl-diketopiperazine acetate

Aspartyl-alanyl-diketopiperazine acetate

Cat. No.: B14760938
M. Wt: 246.22 g/mol
InChI Key: MYRIWKRFRIFHDD-MMALYQPHSA-N
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Description

Aspartyl-alanyl-diketopiperazine acetate is a diketopiperazine derivative known for its immunomodulatory properties. This compound can modulate the inflammatory immune response through a molecular pathway implicated in T-lymphocyte anergy . It is primarily used for research purposes and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartyl-alanyl-diketopiperazine acetate can be synthesized from aspartame through a series of chemical reactions. The synthesis involves the formation of a diketopiperazine ring by cyclization of the aspartame derivative . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Aspartyl-alanyl-diketopiperazine acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Aspartyl-alanyl-diketopiperazine acetate has a wide range of scientific research applications:

Mechanism of Action

Aspartyl-alanyl-diketopiperazine acetate exerts its effects by modulating the activity of T-lymphocytes. It interacts with specific molecular targets and pathways involved in the immune response, such as the NF-κB pathway . This interaction leads to the suppression of pro-inflammatory cytokines and the promotion of an anti-inflammatory state.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-aspartyl-L-phenylalanyl): Another diketopiperazine derivative with similar immunomodulatory properties.

    Cyclo(L-alanyl-L-phenylalanyl): Known for its role in modulating immune responses and potential therapeutic applications.

Uniqueness

Aspartyl-alanyl-diketopiperazine acetate is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H14N2O6

Molecular Weight

246.22 g/mol

IUPAC Name

acetic acid;2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid

InChI

InChI=1S/C7H10N2O4.C2H4O2/c1-3-6(12)9-4(2-5(10)11)7(13)8-3;1-2(3)4/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11);1H3,(H,3,4)/t3-,4-;/m0./s1

InChI Key

MYRIWKRFRIFHDD-MMALYQPHSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O.CC(=O)O

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC(=O)O.CC(=O)O

Origin of Product

United States

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